Phortress

Overview

Description

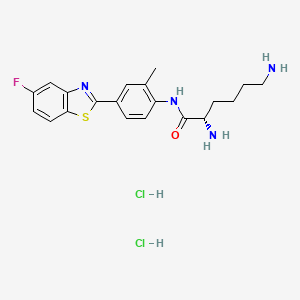

Phortress is a novel, potent, and selective experimental antitumor agent. It is a lysyl amide prodrug of the benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, commonly referred to as 5-fluoro 203. This compound exhibits selective activity against human-derived carcinomas of breast, ovarian, and renal origin . Its mechanism of action involves metabolic activation by cytochrome P450 1A1 to electrophilic species, which generate DNA adducts in sensitive tumors only .

Mechanism of Action

Mode of Action

Phortress is a prodrug that is metabolically activated by Cytochrome P450 1A1 (CYP1A1) to generate electrophilic species . This activation process involves the induction of CYP1A1-catalyzed biotransformation of this compound . The electrophilic species generated covalently bind to DNA, causing lethal damage to sensitive tumor cells .

Biochemical Pathways

The biochemical pathway of this compound involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway . Upon uptake into sensitive cells, this compound binds to AhR and translocates into the nucleus . This triggers the induction of the cytochrome P450 isoform CYP1A1 . The activated CYP1A1 then converts this compound into an electrophilic reactive intermediate .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolic activation by CYP1A1 . Preclinical toxicokinetic studies have been conducted to determine this compound’ maximum tolerated dose and advise a safe starting dose for clinical evaluation . .

Result of Action

The result of this compound’ action is the formation of extensive DNA adducts, leading to cell death . This occurs as the electrophilic species generated from this compound covalently bind to DNA . This mechanism of action is distinct from all classes of chemotherapeutic agents currently in the clinic .

Action Environment

The action of this compound is influenced by the presence of cancer cells, both in vitro and in vivo . The prodrug this compound liberates its active form in the presence of cancer cells . .

Biochemical Analysis

Biochemical Properties

Phortress interacts with various enzymes and proteins in biochemical reactions. It is converted to its active form, 5F 203, in plasma . This conversion involves the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then forms DNA adducts in sensitive cells, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA adduct formation and subsequent toxicity . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. After being converted to its active form, 5F 203, it binds to the AhR . This binding triggers nuclear translocation, leading to the induction of cytochrome p450 CYP1A1 . The active form of this compound then generates a reactive intermediate, probably a nitrenium species, which forms DNA adducts in sensitive cells . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the concentration- and time-dependent inflammatory response of precision-cut lung slices (PCLS) to this compound precedes relevant tissue damage by a few days . The no-observable adverse effect level (NOAEL) for 24, 48, and 72h exposures was established as 10µM this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. After being converted to its active form, it induces cytochrome p450 CYP1A1 . This enzyme plays a crucial role in the metabolism of this compound.

Preparation Methods

Phortress is synthesized through the condensation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole with Boc-protected L-lysine in the presence of carbodiimide in methylene chloride . This synthetic route involves the formation of a peptide bond between the benzothiazole and lysine moieties. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Phortress undergoes several types of chemical reactions, primarily driven by its benzothiazole core and the presence of the fluorine atom. The key reactions include:

Reduction: Although less common, reduction reactions can occur under specific conditions, altering the electronic properties of the benzothiazole ring.

Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically derivatives of the original benzothiazole structure, with modifications at the fluorine or amino groups.

Scientific Research Applications

Phortress has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the reactivity and stability of benzothiazole derivatives. Its unique structure allows researchers to explore various synthetic modifications and their effects on biological activity.

Biology: In biological research, this compound is employed to investigate the mechanisms of DNA adduct formation and repair.

Medicine: this compound is primarily studied for its antitumor activity. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.

Industry: In the pharmaceutical industry, this compound is being developed as a potential chemotherapeutic agent. Its unique mechanism of action and selectivity make it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Phortress belongs to a class of compounds known as 2-arylbenzothiazoles. Similar compounds include:

2-(4-amino-3-methylphenyl)benzothiazole (DF 203): This compound is structurally similar to this compound but lacks the fluorine atom.

5-fluoro 203: The parent compound of this compound, 5-fluoro 203, shares the same benzothiazole core but without the lysyl amide modification.

Indirubin: A natural aryl hydrocarbon receptor ligand with a similar structure based on a benzimidazole ring.

This compound is unique in its selective activation by cytochrome P450 1A1 and its ability to form DNA adducts specifically in sensitive tumor cells. This selectivity and targeted mechanism of action distinguish it from other similar compounds and make it a promising candidate for cancer therapy.

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSMNTOCJVVFEU-CKUXDGONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328087-38-3 | |

| Record name | Phortress | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORTRESS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

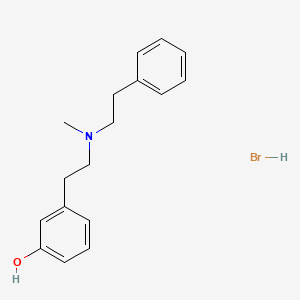

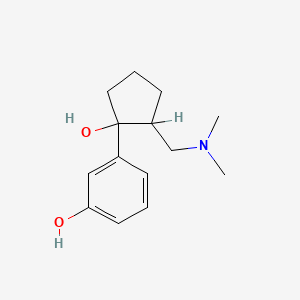

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)